Cas no 1778736-18-7 (Biotin-PEG4-alcohol)

Biotin-PEG4-alcohol 化学的及び物理的性質
名前と識別子
-
- Biotin-PEG4-alcohol
- (+)-Biotin-PEG4-OH
- N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
- Biotin-PEG4-OH
- 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide
- (+)-Biotin-PEG4-alcohol
- C70656
- AKOS027446963
- 1217609-84-1
- BP-20650
- 1778736-18-7
- 5-[(3aS,4S,6aR)-2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethyl)pentanamide
- rel-N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
- DA-61681
- 1-Biotinylamino-3,6,9-trioxaundecane-11-ol
- SCHEMBL22767679
-
- インチ: 1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1
- InChIKey: ZXIIDTTUJDVFCP-ZOBUZTSGSA-N
- ほほえんだ: S1C[C@H]2[C@@H]([C@@H]1CCCCC(NCCOCCOCCOCCO)=O)NC(N2)=O
計算された属性
- せいみつぶんしりょう: 419.20900695g/mol
- どういたいしつりょう: 419.20900695g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 16
- 複雑さ: 471
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 143
- 疎水性パラメータ計算基準値(XlogP): -1
Biotin-PEG4-alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A754212-1g |
N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
1778736-18-7 | 95% | 1g |
$502.0 | 2025-02-20 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BBC-5-250mg |
Biotin-PEG4-OH |
1778736-18-7 | >98.00% | 250mg |
¥950.0 | 2023-09-19 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BBC-5-500mg |
Biotin-PEG4-OH |
1778736-18-7 | >98.00% | 500mg |
¥1400.0 | 2023-09-19 | |
Aaron | AR01JLZO-500mg |
Biotin-PEG4-OH |
1778736-18-7 | 95% | 500mg |
$249.00 | 2025-02-13 | |
Ambeed | A754212-100mg |
N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
1778736-18-7 | 95% | 100mg |
$73.0 | 2025-02-20 | |
Aaron | AR01JLZO-250mg |
Biotin-PEG4-OH |
1778736-18-7 | 95% | 250mg |
$168.00 | 2025-02-13 | |
Ambeed | A754212-250mg |
N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
1778736-18-7 | 95% | 250mg |
$167.0 | 2025-02-20 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BBC-5-1g |
Biotin-PEG4-OH |
1778736-18-7 | >98.00% | 1g |
¥2100.0 | 2023-09-19 | |
1PlusChem | 1P01JLRC-250mg |
Biotin-PEG4-OH |
1778736-18-7 | 95% | 250mg |
$134.00 | 2024-06-19 | |
Aaron | AR01JLZO-1g |
Biotin-PEG4-OH |
1778736-18-7 | 95% | 1g |
$370.00 | 2025-02-13 |
Biotin-PEG4-alcohol 関連文献
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
Biotin-PEG4-alcoholに関する追加情報
Professional Introduction to Biotin-PEG4-alcohol (CAS No. 1778736-18-7)
Biotin-PEG4-alcohol, with the chemical registration number CAS No. 1778736-18-7, is a specialized compound that has garnered significant attention in the field of pharmaceuticals and biotechnology due to its unique structural and functional properties. This molecule, featuring a biotin moiety linked to a polyethylene glycol (PEG) chain terminated with an alcohol group, represents a convergence of bioactive functionality and hydrophilic polymer chemistry. The integration of these components not only enhances solubility and stability but also opens up diverse applications in drug delivery, diagnostics, and biomolecular interactions.
The biotin moiety, a water-soluble vitamin (B7) with a high affinity for avidin and streptavidin proteins, serves as an excellent targeting group in molecular recognition processes. Its ability to form extremely stable 1:1 stoichiometric complexes with these proteins has made it indispensable in various biochemical assays and therapeutic applications. In contrast, the PEG (polyethylene glycol) component introduces a hydrophilic layer around the biotin group, which significantly improves the compound's solubility in aqueous environments. This characteristic is particularly crucial in pharmaceutical formulations where bioavailability and distribution are key concerns.
The specific modification with a PEG4 chain (a four-unit PEG) strikes a balance between steric hindrance and functional accessibility. Shorter PEG chains, like PEG4, tend to offer better penetration into biological tissues while maintaining sufficient stability for practical applications. This makes Biotin-PEG4-alcohol an attractive candidate for use in targeted drug delivery systems where precise localization is essential. Recent studies have demonstrated its potential in developing micellar nanoparticles and liposomes that can encapsulate therapeutic agents and release them at specific sites within the body, thereby enhancing treatment efficacy and reducing side effects.
Moreover, the alcohol termination of the PEG chain provides a reactive site for further chemical modifications. This allows for the facile conjugation of additional biomolecules or drugs, enabling the creation of multifunctional hybrid molecules. Such modifications are particularly valuable in the development of bifunctional probes for imaging and therapy or in constructing biosensors with enhanced sensitivity. The versatility of Biotin-PEG4-alcohol has been explored in several cutting-edge research areas.
In the realm of diagnostics, this compound has been utilized to develop highly sensitive immunoassays for detecting biomarkers associated with various diseases. The biotin-streptavidin interaction provides an amplification mechanism that significantly boosts signal detection limits, making it possible to identify even trace amounts of target analytes. For instance, researchers have employed Biotin-PEG4-alcohol to create enzyme-linked immunosorbent assays (ELISAs) with improved specificity and sensitivity for diagnosing infectious diseases and cancer biomarkers.
The pharmaceutical industry has also shown keen interest in Biotin-PEG4-alcohol for its potential as a prodrug carrier. By linking therapeutic molecules to this platform, researchers aim to enhance their pharmacokinetic profiles, including prolonged circulation time and targeted delivery to disease sites. One notable application is in the treatment of neurological disorders where blood-brain barrier penetration is a major challenge. The PEG moiety helps shield the drug from rapid clearance by metabolic enzymes, while the biotin group can be engineered to interact with specific receptors overexpressed in affected brain regions.
Recent advances in polymer chemistry have further expanded the utility of Biotin-PEG4-alcohol. Researchers have demonstrated its use in creating stimuli-responsive hydrogels that can release encapsulated drugs upon exposure to specific environmental triggers such as pH changes or enzymatic activity. These smart materials hold promise for localized drug delivery systems where precise control over drug release is critical. Additionally, the biotin component has been integrated into biosensors designed for real-time monitoring of biological processes. These devices leverage the high-affinity binding between biotin and avidin/streptavidin to detect changes in analyte concentrations within biological fluids.
The synthesis of Biotin-PEG4-alcohol involves sophisticated organic chemistry techniques that ensure high purity and yield. The process typically begins with the activation of biotin derivatives followed by selective coupling with a PEG4 alcohol precursor under controlled conditions. Advances in synthetic methodologies have enabled more efficient routes, reducing costs and environmental impact while maintaining stringent quality control standards necessary for pharmaceutical applications.
The regulatory landscape for compounds like Biotin-PEG4-alcohol is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulatory bodies require comprehensive characterization data, including spectroscopic analyses, thermal stability studies, and toxicological assessments before approving such molecules for clinical use. Compliance with these regulations ensures that products are safe and effective for their intended applications.
In conclusion, Biotin-PEG4-alcohol (CAS No. 1778736-18-7) represents a remarkable fusion of bioactive moieties with advanced polymer chemistry principles. Its unique properties make it invaluable across multiple domains including diagnostics, drug delivery, and biosensing. As research continues to uncover new applications for this compound, its significance in advancing biomedical technologies is set to grow even further.
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